molecular formula C13H19BrClNO B1374573 4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-82-2

4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1374573
M. Wt: 320.65 g/mol
InChI Key: RELGLEFEEHIKDO-UHFFFAOYSA-N
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Description

“4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1072944-50-3 . It has a molecular weight of 292.6 and its IUPAC name is 3-bromophenyl 4-piperidinyl ether hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride” is C11H15BrClNO . The InChI code for this compound is 1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H .


Physical And Chemical Properties Analysis

“4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride” is a solid compound . The compound is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Identification and Characterization of Related Substances

  • A study by Jayachandra et al. (2018) identified several related substances of a multidrug-resistant tuberculosis drug. Among these, substances structurally similar to 4-[2-(3-Bromophenoxy)ethyl]piperidine were characterized using techniques like NMR, FT-IR, and HRMS, providing insights into their synthesis and potential applications.

Pharmacological Properties

  • Paroxetine hydrochloride, a phenylpiperidine derivative, has been documented for its physicochemical properties and pharmacological effects, as detailed by Germann et al. (2013). This research contributes to understanding the broader class of compounds including 4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride.

Chemical Synthesis and Analysis

  • Research on the synthesis and copolymerization of novel trisubstituted ethylenes, including those related to 4-[2-(3-Bromophenoxy)ethyl]piperidine, has been reported in various studies. For instance, Zeidan et al. (2021) and Ahmad et al. (2021) discuss the synthesis of similar compounds and their application in copolymerization processes.

Chiral Resolution and Simulation Studies

  • Enantiomeric resolution and simulation studies of certain piperidine derivatives were explored by Ali et al. (2016), providing valuable insights into the stereochemistry of compounds structurally akin to 4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride.

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of compounds related to 4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride were analyzed in studies like Khan et al. (2013). These studies contribute to understanding the molecular interactions and stability of these compounds.

Antibacterial Potential

  • The synthesis and antibacterial potential of acetamide derivatives bearing structures similar to 4-[2-(3-Bromophenoxy)ethyl]piperidine have been examined. Iqbal et al. (2017) discuss the antibacterial activity of these compounds, indicating their potential medicinal applications.

Copolymerization and Material Science Applications

  • The synthesis and copolymerization of ring-substituted ethylenes, including those related to 4-[2-(3-Bromophenoxy)ethyl]piperidine, have been studied for their applications in material science. Research by Whelpley et al. (2022) and Abuelroos et al. (2020) provide insights into these processes.

Safety And Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

4-[2-(3-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-2-1-3-13(10-12)16-9-6-11-4-7-15-8-5-11;/h1-3,10-11,15H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELGLEFEEHIKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride

CAS RN

1220031-82-2
Record name Piperidine, 4-[2-(3-bromophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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